(E)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-2,2-diphenylacetamide
Description
Properties
IUPAC Name |
N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)-2,2-diphenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2OS/c1-28-24-21-15-9-8-10-18(21)16-17-22(24)30-26(28)27-25(29)23(19-11-4-2-5-12-19)20-13-6-3-7-14-20/h2-17,23H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNQJVPITGPPQOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC3=CC=CC=C32)SC1=NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Pathways
It is known that the compound is used in the photosensitive material industry to enhance and improve color film sensitivity. .
Pharmacokinetics
Its molecular weight is 199.272, which may influence its absorption and distribution
Comparison with Similar Compounds
Core Structural Variations: Naphthothiazole vs. Simple Thiazole
Key Compound : 2,2-Diphenyl-N-(1,3-thiazol-2-yl)acetamide ()
- Structural Differences : Replaces the naphtho-fused thiazole with a simpler thiazole ring.
- Biological Activity: Naphthothiazole derivatives often exhibit improved antimicrobial or anticancer activity due to increased planarity and interaction with biological targets . Thermal Stability: The fused aromatic system in the target compound likely increases melting points (>300°C) compared to simpler thiazoles (e.g., 409–411 K for ) .
Substituent Modifications on the Acetamide Group
Key Compounds :
- N-(6-Sulfamoylbenzothiazole-2-yl)-2,2-diphenylacetamide ()
- N-(6-Nitrobenzothiazole-2-yl)-3-phenylpropanamide ()
- 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide ()
Heterocyclic Fusion and Electronic Effects
Key Compound: 2-[3-Amino-4-cyanopyrazol-2-yl]naphthalino[1,2-d]thiazole ()
- Structural Differences : Replaces the acetamide group with a pyrazole-cyanide moiety.
- Impact: Electronic Properties: The cyano group in (IR: 2215 cm⁻¹) introduces electron-withdrawing effects, altering redox behavior compared to the electron-rich diphenylacetamide . Applications: Pyrazole-fused naphthothiazoles (e.g., ) are explored as fluorescent probes, while the target compound’s acetamide group may favor protein-binding interactions .
Geometric Isomerism and Planarity
Key Compound : 2-(1-Methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-phenylethan-1-one ()
- Structural Differences : Features a ketone group instead of acetamide, with (Z/E) isomerism.
- Impact :
- Planarity : The (E)-configuration in the target compound ensures optimal conjugation between the naphthothiazole and acetamide groups, enhancing UV-Vis absorption .
- Reactivity : The ketone in may undergo nucleophilic additions, whereas the acetamide in the target compound is more stable under physiological conditions .
Q & A
Q. How does the compound’s stability under physiological conditions impact its bioactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
